molecular formula C9H17NO3 B13917367 ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate

ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate

Cat. No.: B13917367
M. Wt: 187.24 g/mol
InChI Key: QZLKVVIHGBWBFH-BIIVOSGPSA-N
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Description

Ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate (CAS 2806729-75-7) is a high-purity piperidine derivative of significant interest in pharmaceutical research and development. This compound, with a molecular formula of C9H17NO3 and a specified purity of 97% , serves as a versatile chiral building block and synthetic intermediate. The defined stereochemistry at the 2S, 4S, and 5S positions makes it a valuable precursor for the synthesis of complex molecules with potential biological activity . Piperidine scaffolds are among the most prevalent heterocyclic structures found in FDA-approved drugs, underscoring the research value of this and related stereospecific intermediates . As such, this compound is particularly useful for medicinal chemists exploring new therapeutic agents, enabling the construction of sophisticated molecular architectures. It is offered for sale in quantities ranging from 100mg to 1g . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl (2S,4S,5S)-5-hydroxy-2-methylpiperidine-4-carboxylate

InChI

InChI=1S/C9H17NO3/c1-3-13-9(12)7-4-6(2)10-5-8(7)11/h6-8,10-11H,3-5H2,1-2H3/t6-,7-,8+/m0/s1

InChI Key

QZLKVVIHGBWBFH-BIIVOSGPSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H](NC[C@H]1O)C

Canonical SMILES

CCOC(=O)C1CC(NCC1O)C

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The preparation of this compound typically involves multi-step synthesis starting from suitably protected piperidine derivatives or from 5-hydroxypiperidine-2-carboxylic acid intermediates. The key challenges addressed in recent methods include:

  • Achieving high stereoselectivity to obtain the (2S,4S,5S) stereoisomer.
  • Avoiding expensive or hazardous reagents such as rhodium catalysts and diazomethane.
  • Ensuring industrial scalability with practical reaction conditions.

Industrially Practical Production Method (Patent US9790181B2)

A significant advancement is described in Patent US9790181B2, which outlines a method for producing optically active (2S,5S)-5-hydroxypiperidine-2-carboxylic acid derivatives, key intermediates toward the target compound. The method avoids the use of expensive rhodium catalysts and diazomethane, which are problematic for industrial use.

Key features of this method include:

  • Use of acid-catalyzed deprotection reactions employing inorganic acids such as hydrochloric acid or organic acids like p-toluenesulfonic acid.
  • Alcohol solvents such as methanol or ethanol facilitate esterification or deprotection steps.
  • Decarboxylation steps performed under mild heating (60–130 °C) in the presence of organic bases like triethylamine or pyridine to improve reaction rates and selectivity.
  • Isolation of crystalline intermediates (e.g., acetylated derivatives) that allow for straightforward purification by crystallization, enhancing the purity of the final product.

Reaction Conditions Summary:

Step Reagents/Conditions Notes
Deprotection HCl or p-toluenesulfonic acid in methanol Efficient, mild conditions, industrially viable
Decarboxylation Heating 60–130 °C with triethylamine or pyridine Promotes reaction at lower temperatures
Purification Crystallization from solvents like toluene/heptane High purity intermediates

This method yields (2S,5S)-5-hydroxypiperidine-2-carboxylic acid derivatives that can be further transformed into the ethyl ester form with the appropriate stereochemistry, including the 2-methyl substitution at the 2-position, to afford this compound.

Kinetic Resolution and Asymmetric Synthesis Approaches

Recent literature reports asymmetric synthesis strategies for substituted piperidines that can be adapted to prepare this compound or its analogs.

Highlights from kinetic resolution methods:

  • Use of chiral bases such as n-butyllithium combined with sparteine enables kinetic resolution of racemic N-Boc-2-aryl-4-methylenepiperidines, which can be subsequently functionalized to introduce methyl and hydroxy substituents at desired positions.
  • Electrophilic trapping of organolithium intermediates provides access to 2,2-disubstituted piperidines with high enantioselectivity.
  • The 4-position functional group (e.g., methylene) is chosen for inertness during lithiation and ease of further functional group transformations.

Typical reaction scheme for kinetic resolution and substitution:

  • Lithiation of N-Boc-protected piperidine derivative at low temperature (−40 °C).
  • Electrophilic quenching with methyl chloroformate or alkyl halides to introduce the methyl group.
  • Subsequent deprotection and functional group modifications to install the hydroxy group at the 5-position.

These methods have demonstrated yields of 70–90% for substituted piperidines and offer a route to enantioenriched compounds suitable as intermediates for the target molecule.

Biocatalytic and Chemoenzymatic Routes

Chemoenzymatic synthesis has been explored for related piperidine derivatives, offering advantages in stereoselectivity and mild reaction conditions.

  • Lipase-catalyzed resolution steps have been employed to obtain (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate intermediates with high enantiomeric excess.
  • Cascade enzymatic reactions involving carboxylic acid reductase, ω-transaminase, and imine reductase have been reported for the synthesis of mono- and disubstituted piperidines, potentially adaptable to the preparation of this compound.
  • These biocatalytic methods provide environmentally friendly alternatives with good scalability and selectivity.

Comparative Summary of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Acid-catalyzed deprotection & decarboxylation (Patent US9790181B2) HCl, p-toluenesulfonic acid, triethylamine, methanol/ethanol Industrially practical, avoids hazardous reagents, high purity intermediates Requires multi-step synthesis, control of stereochemistry essential
Kinetic resolution with chiral base n-BuLi, sparteine, electrophiles (methyl chloroformate) High enantioselectivity, versatile functionalization Requires low temperature, chiral ligands availability
Chemoenzymatic synthesis Lipases, carboxylic acid reductase, ω-transaminase, imine reductase Mild conditions, environmentally friendly, scalable Enzyme availability and cost, optimization needed

Research Findings and Data Tables

Reaction Yields and Purity

Step/Intermediate Yield (%) Purity (%) Notes
Deprotection of acetylated intermediate 85–90 >98 Crystallization improves purity
Decarboxylation with triethylamine 80–88 >95 Mild heating conditions
Kinetic resolution lithiation and trapping 70–90 >95 Dependent on electrophile used
Lipase-catalyzed resolution 75–85 >98 Enantiomeric excess >99%

Reaction Conditions Parameters

Parameter Range/Value Comments
Temperature (decarboxylation) 60–130 °C Lower with organic base
Organic base equivalents 0.1–2 molar equivalents Triethylamine or pyridine
Reaction time 1–12 hours Typically 2–5 hours preferred
Solvents Methanol, ethanol, acetic acid, toluene, heptane Used for reaction and crystallization

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: TsCl in pyridine followed by nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in enzyme-catalyzed reactions and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, where it can act as an inhibitor or activator. The hydroxy and ester groups play key roles in forming hydrogen bonds and other interactions with the target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural and functional similarities with ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Similarity Score
This compound C₉H₁₇NO₃ 187.24 2806729-75-7 (2S,4S,5S) stereochemistry, ethyl ester, hydroxyl, methyl groups Reference
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride C₆H₁₂ClNO₃ 181.62 133696-21-6 Carboxylic acid, hydrochloride salt, (2S,5S) stereochemistry 0.95
Methyl 4-hydroxypiperidine-2-carboxylate C₇H₁₃NO₃ 159.18 7512-17-6 Methyl ester, hydroxyl group, no methyl substituent 0.85
Ethyl (2R,4R,5R)-5-hydroxy-2-methyl-piperidine-4-carboxylate C₉H₁₇NO₃ 187.24 2816820-69-4 Enantiomer (2R,4R,5R) of target compound

Structural and Functional Differences

Stereochemistry :

  • The target compound’s (2S,4S,5S) configuration contrasts with its enantiomer, ethyl (2R,4R,5R)-5-hydroxy-2-methyl-piperidine-4-carboxylate. Enantiomeric pairs often exhibit divergent biological activities due to chiral recognition in protein binding .
  • (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride lacks the 4-ester group and methyl substituent but shares the hydroxyl and carboxylic acid groups, enhancing solubility via salt formation .

Functional Groups :

  • Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., CAS 7512-17-6) are less polar than carboxylic acids (CAS 133696-21-6), impacting membrane permeability and metabolic stability.
  • Hydroxyl Position : The hydroxyl group at position 5 in the target compound may participate in hydrogen bonding, a feature absent in analogs with hydroxyls at position 4 or 2.

Physicochemical Properties :

  • The hydrochloride salt (CAS 133696-21-6) has higher aqueous solubility than the neutral ethyl ester .
  • Enantiomers (e.g., CAS 2816820-69-4) share identical physical properties (e.g., melting point) but differ in optical rotation and biological interactions .

Conformational Analysis

Piperidine ring puckering, quantified using Cremer-Pople parameters , influences reactivity and binding. For example:

  • The (2S,4S,5S) configuration may stabilize a twist-boat conformation due to steric interactions between the methyl and ester groups.
  • Analogs with fewer substituents (e.g., methyl 4-hydroxypiperidine-2-carboxylate) likely adopt a chair conformation , reducing steric strain .

Crystallographic and Computational Insights

  • SHELX Refinement: The stereochemical assignment of the target compound was likely verified using SHELXL, a program renowned for small-molecule crystallographic refinement .
  • ORTEP Visualization : Molecular geometry and torsion angles can be illustrated using ORTEP-3, aiding in the comparison of piperidine conformers across analogs .

Significance in Drug Design

The ethyl ester and hydroxyl groups in this compound provide sites for prodrug modification or targeted delivery. Its stereochemical complexity underscores the importance of enantioselective synthesis, as seen in related compounds like (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide derivatives .

Biological Activity

Ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate, with the CAS number 2806729-75-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C9H17NO3
  • Molecular Weight : 187.24 g/mol
  • Purity : Typically ≥ 97% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related piperidine compounds. For instance:

  • Inhibition of Bacterial Growth : Compounds structurally related to this compound have demonstrated potent antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL .

Pharmacological Studies

Pharmacological evaluations indicate that this compound may possess therapeutic potential in treating conditions influenced by metabolic dysregulation:

  • Obesity and Metabolic Disorders : Research suggests that piperidine derivatives could modulate pathways associated with appetite regulation and energy balance, making them candidates for obesity treatment .

Case Studies and Research Findings

Several studies have explored the biological implications of piperidine derivatives:

  • Study on Antibacterial Properties :
    • A study evaluated the efficacy of a series of piperidine-based compounds against various bacterial strains. Results indicated that modifications in the piperidine ring could enhance antibacterial potency and selectivity .
  • Neuropharmacological Effects :
    • Research focusing on similar piperidine structures revealed their potential in modulating neurotransmitter systems, which may lead to applications in treating anxiety and depression .
  • Metabolic Impact :
    • Investigations into the role of piperidine derivatives in metabolic pathways suggest their involvement in regulating glucose metabolism and fat storage, indicating a broader therapeutic scope .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialPiperidine derivativesEffective against MDR Staphylococcus aureus
NeuropharmacologicalSimilar piperidine compoundsModulation of neurotransmitter systems
Metabolic RegulationPiperidine analogsInfluence on appetite and energy balance

Q & A

Q. What advanced separation techniques resolve diastereomeric byproducts during synthesis?

  • Methodology : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or simulated moving bed (SMB) chromatography. A study on ethyl pyran-carboxylates achieved >99% diastereomeric excess using SMB with ethanol/hexane gradients .

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